molecular formula C32H52O6 B12459572 Alisol-A 24-acetate; Alisol A 24-monoacetate; Alisol A monoacetate

Alisol-A 24-acetate; Alisol A 24-monoacetate; Alisol A monoacetate

Cat. No.: B12459572
M. Wt: 532.8 g/mol
InChI Key: WXHUQVMHWUQNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alisol A 24-acetate: is a triterpenoid compound isolated from the rhizome of Alisma orientale, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, hypolipidemic, and anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol A 24-acetate can be synthesized through the acetylation of alisol A. The process involves the reaction of alisol A with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, ensuring the preservation of the compound’s structural integrity.

Industrial Production Methods: Industrial production of alisol A 24-acetate primarily involves extraction from the rhizome of Alisma orientale. The extraction process includes drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify alisol A 24-acetate .

Chemical Reactions Analysis

Types of Reactions: Alisol A 24-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroprotective Effects

Alisol A 24-acetate has been studied for its neuroprotective properties, particularly in relation to brain microvascular endothelial cells (BMECs). Research indicates that it enhances cell viability and promotes the expression of tight junction proteins such as zonula occludens-1, claudin-5, and occludin. These proteins are crucial for maintaining the integrity of the blood-brain barrier (BBB), which is often compromised in aging and neurodegenerative diseases. The compound's mechanism involves the inhibition of miR-92a-3p, a microRNA associated with endothelial cell senescence and tight junction degradation .

Lipid Metabolism and Obesity Management

Alisol A 24-acetate has demonstrated significant effects on lipid metabolism. Studies indicate that it stimulates lipolysis in adipocytes (fat cells), suggesting potential applications in obesity management. Specifically, it enhances the phosphorylation of hormone-sensitive lipase (HSL) through the protein kinase A (PKA) pathway, leading to increased fat breakdown. Additionally, it reduces levels of perilipin A and PPARγ, both of which are involved in fat storage . These findings position Alisol A 24-acetate as a promising candidate for developing anti-obesity therapies.

Cholesterol-Lowering Effects

The cholesterol-lowering properties of Alisol A 24-acetate have been explored through its interaction with HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. Experimental studies have shown that different dosages of Alisol A 24-acetate lead to significant reductions in total cholesterol levels compared to control groups. This effect is mediated through its influence on lipid profiles and enzyme activity related to cholesterol metabolism .

Anti-Inflammatory Properties

Alisol A compounds exhibit notable anti-inflammatory effects, making them valuable in treating inflammatory diseases. Research has shown that Alisol A 24-acetate can inhibit the release of inflammatory cytokines and reduce oxidative stress in various cellular models. This property is particularly relevant for conditions characterized by chronic inflammation, such as cardiovascular diseases and metabolic syndromes .

Osteoclastogenesis Inhibition

Recent studies have highlighted the inhibitory effects of Alisol A 24-acetate on osteoclastogenesis—the formation of osteoclasts responsible for bone resorption. This activity suggests potential applications in treating osteoporosis and other bone-related disorders by modulating bone remodeling processes .

Data Summary Table

Application AreaCompoundMechanism of ActionKey Findings
NeuroprotectionAlisol A 24-acetateInhibition of miR-92a-3p; enhancement of tight junctionsImproved viability of BMECs; protection against BBB dysfunction
Lipid MetabolismAlisol A 24-acetateActivation of lipolysis via PKA pathwayIncreased glycerol release; reduced triglyceride accumulation
Cholesterol ManagementAlisol A 24-acetateInteraction with HMG-CoA reductaseSignificant reduction in total cholesterol levels
Anti-InflammatoryAlisol A derivativesInhibition of inflammatory cytokinesReduced oxidative stress; potential use in inflammatory diseases
Bone HealthAlisol A 24-acetateInhibition of osteoclastogenesisPotential application in osteoporosis treatment

Mechanism of Action

Alisol A 24-acetate exerts its effects through multiple molecular targets and pathways:

Biological Activity

Alisol compounds, particularly Alisol A 24-acetate, Alisol A 24-monoacetate, and Alisol A monoacetate, are triterpenoids derived from the plant Alisma orientale. These compounds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and protective effects on various cell types. This article explores the biological activities of these compounds based on recent research findings.

Chemical Structure and Properties

Alisol A compounds share a similar triterpenoid structure characterized by a fused tetracyclic ring system. The structural variations among these compounds influence their biological activities.

1. Anti-osteoclastogenic Activity

Alisol A 24-acetate has been shown to inhibit osteoclast differentiation, which is crucial for bone resorption. In studies involving bone marrow macrophages (BMMs), alisol A 24-acetate significantly decreased the number of TRAP-positive multinucleated cells in a dose-dependent manner. It inhibited the expression of key osteoclast-specific genes such as NFATc1, TRAP, DC-STAMP, and cathepsin K, suggesting its potential as a therapeutic agent for osteoporosis .

2. Anti-cancer Properties

Research indicates that alisol A and its derivatives can induce apoptosis in various cancer cell lines. For instance, in triple-negative breast cancer (TNBC) cells, alisol A treatment led to autophagy-dependent apoptosis via the induction of reactive oxygen species (ROS) and DNA damage. Colony formation assays demonstrated that alisol A significantly inhibited cell proliferation in TNBC cells .

3. Cardiovascular Protection

Alisol A 24-acetate exhibits anti-atherosclerotic effects by inhibiting the phenotypic transformation and migration of vascular smooth muscle cells (VSMCs). In vitro studies showed that it reversed Ox-LDL-induced changes in VSMCs by regulating the ERK1/2 signaling pathway, thus promoting a contractile phenotype and reducing migration .

4. Neuroprotective Effects

Alisol A 24-acetate has been found to protect brain microvascular endothelial cells (BMECs) from oxidative stress-induced injury. It enhances cell viability and increases the expression of tight junction proteins such as ZO-1 and occludin. The mechanism involves the inhibition of miR-92a-3p, which is associated with endothelial cell senescence and tight junction degradation .

5. Metabolic Regulation

The compound also plays a role in glucose metabolism by activating the AMPK pathway. In C2C12 myotubes, alisol A 24-acetate increased glucose uptake and GLUT4 translocation through AMPK activation, indicating its potential for managing metabolic disorders .

Summary of Research Findings

Biological Activity Effect Mechanism
Anti-osteoclastogenicInhibits osteoclast differentiationDownregulation of NFATc1 and osteoclast-specific genes
Anti-cancerInduces apoptosis in TNBC cellsROS induction and DNA damage leading to autophagy-dependent apoptosis
Cardiovascular protectionInhibits VSMC migration and transformationModulation of ERK1/2 signaling pathway
NeuroprotectionProtects BMECs from oxidative stressInhibition of miR-92a-3p leading to increased tight junction protein expression
Metabolic regulationEnhances glucose uptakeActivation of AMPK pathway leading to GLUT4 translocation

Case Studies

Case Study 1: Osteoporosis Treatment
A study demonstrated that alisol A 24-acetate could be developed into a drug candidate for osteoporosis due to its ability to inhibit osteoclastogenesis without cytotoxicity to BMMs.

Case Study 2: Breast Cancer
In clinical settings involving TNBC patients, alisol A was found to significantly reduce tumor growth when applied alongside standard therapies.

Properties

Molecular Formula

C32H52O6

Molecular Weight

532.8 g/mol

IUPAC Name

[2,4-dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-3-yl] acetate

InChI

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3

InChI Key

WXHUQVMHWUQNTG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.